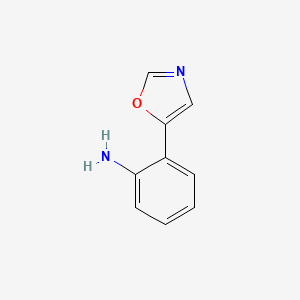

2-(1,3-Oxazol-5-yl)aniline

Vue d'ensemble

Description

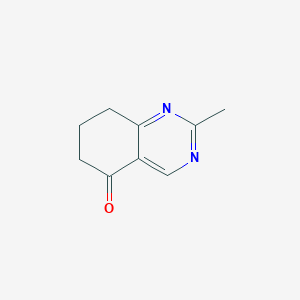

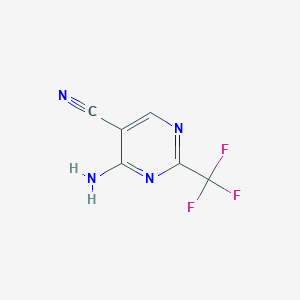

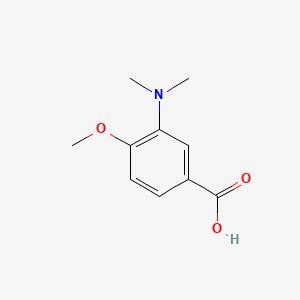

2-(1,3-Oxazol-5-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(1,3-Oxazol-5-yl)aniline involves various synthetic protocols based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A one-pot reaction of 2-phenyloxazol-5 (4H)-one with diazonium salts of substituted anilines obtained by direct and reversed diazotization has been reported .Molecular Structure Analysis

The molecular structure of 2-(1,3-Oxazol-5-yl)aniline is influenced by its inhibitory activity. The size and geometry of oxazole derivatives also influence their inhibitory activity .Chemical Reactions Analysis

The chemical reactions of 2-(1,3-Oxazol-5-yl)aniline involve the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .Applications De Recherche Scientifique

Summary of the Application

Oxazole derivatives, such as 2-(1,3-Oxazol-5-yl)aniline, have been found to have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .

Methods of Application or Experimental Procedures

The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Results or Outcomes

Oxazole derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

2. Corrosion Inhibitor for Mild Steel

Summary of the Application

3-(1,3-Oxazol-5-yl)aniline (3-OYA) has been investigated as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution .

Methods of Application or Experimental Procedures

Traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, were employed to evaluate the corrosion inhibition performance .

Results or Outcomes

The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy .

3. Anticancer Evaluation

Summary of the Application

Oxazole derivatives, such as 2-(1,3-Oxazol-5-yl)aniline, have been synthesized and evaluated for their anticancer properties .

Methods of Application or Experimental Procedures

The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, is often used in these evaluations .

Results or Outcomes

While the specific results for 2-(1,3-Oxazol-5-yl)aniline are not mentioned, oxazole derivatives have shown promise in anticancer evaluations .

4. Antimicrobial Activity

Summary of the Application

Oxazole derivatives have been used as reference drugs in antimicrobial studies .

Methods of Application or Experimental Procedures

These compounds are often compared to standard antimicrobial drugs like chloramphenicol and fluconazole .

Results or Outcomes

While specific results for 2-(1,3-Oxazol-5-yl)aniline are not provided, oxazole derivatives have demonstrated antimicrobial activity .

5. Synthesis of Oxazolines

Summary of the Application

Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .

Methods of Application or Experimental Procedures

Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Results or Outcomes

Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

6. Antiviral Activity

Summary of the Application

Certain derivatives of oxazoline have been investigated for their potential antiviral activity .

Methods of Application or Experimental Procedures

In these studies, the compounds are often tested against specific viruses, and their ability to inhibit viral entry or replication is assessed .

Results or Outcomes

While specific results for 2-(1,3-Oxazol-5-yl)aniline are not provided, certain oxazoline derivatives have demonstrated antiviral activity .

Safety And Hazards

2-(1,3-Oxazol-5-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Orientations Futures

The future directions of 2-(1,3-Oxazol-5-yl)aniline research could involve further exploration of its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . More studies could be conducted to understand the correlation between the inhibition activity and the molecular structure .

Propriétés

IUPAC Name |

2-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPQWOKKMYUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428146 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Oxazol-5-yl)aniline | |

CAS RN |

774238-36-7 | |

| Record name | 2-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazol-5-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)

![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)